![molecular formula C33H42O19 B12089288 Gal[2346Ac]beta(1-4)Glc[236Ac]-beta-MP](/img/structure/B12089288.png)
Gal[2346Ac]beta(1-4)Glc[236Ac]-beta-MP
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Gal[2346Ac]beta(1-4)Glc[236Ac]-beta-MP is a complex carbohydrate derivative It is a modified disaccharide, where galactose (Gal) and glucose (Glc) are acetylated at specific positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Gal[2346Ac]beta(1-4)Glc[236Ac]-beta-MP involves multiple steps, starting with the protection of hydroxyl groups on galactose and glucose. The acetylation is typically carried out using acetic anhydride in the presence of a base such as pyridine. The beta(1-4) linkage between galactose and glucose is formed using glycosylation reactions, often catalyzed by glycosyltransferases or chemical catalysts under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve enzymatic synthesis using specific glycosyltransferases that facilitate the formation of the beta(1-4) linkage. The acetylation process can be scaled up using continuous flow reactors to ensure consistent quality and yield. Purification is achieved through chromatography techniques to isolate the desired acetylated product.
化学反应分析
Types of Reactions
Gal[2346Ac]beta(1-4)Glc[236Ac]-beta-MP can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: Acetyl groups can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of galactonic acid and glucuronic acid derivatives.
Reduction: Formation of reduced sugar alcohols.
Substitution: Formation of amino or thiol derivatives of the original compound.
科学研究应用
Chemistry
In chemistry, Gal[2346Ac]beta(1-4)Glc[236Ac]-beta-MP is used as a model compound to study carbohydrate chemistry, including glycosylation reactions and the behavior of acetylated sugars.
Biology
In biological research, this compound is used to study cell surface interactions, as it mimics natural glycan structures found on cell membranes. It is also used in glycomics to analyze carbohydrate-protein interactions.
Medicine
In medicine, this compound is explored for its potential in drug delivery systems, where its acetylated structure can enhance the stability and bioavailability of therapeutic agents.
Industry
In the industrial sector, this compound is used in the production of bio-based materials and as a precursor for the synthesis of more complex carbohydrates used in food and pharmaceutical industries.
作用机制
The mechanism of action of Gal[2346Ac]beta(1-4)Glc[236Ac]-beta-MP involves its interaction with specific molecular targets, such as lectins and glycosyltransferases. These interactions can modulate various biological pathways, including cell signaling and immune responses. The acetyl groups enhance the compound’s stability and facilitate its binding to target proteins.
相似化合物的比较
Similar Compounds
- Galbeta(1-4)GlcNAcbeta(1-3)Galbeta(1-4)Glc-beta-pNP
- Galbeta(1-3)GlcNAcbeta(1-3)Galbeta(1-4)Glc-beta-pNP
Uniqueness
Gal[2346Ac]beta(1-4)Glc[236Ac]-beta-MP is unique due to its specific acetylation pattern, which imparts distinct chemical and biological properties. This acetylation enhances its stability and modulates its interactions with biological molecules, making it a valuable tool in research and industrial applications.
属性
分子式 |
C33H42O19 |
|---|---|
分子量 |
742.7 g/mol |
IUPAC 名称 |
[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-6-(4-methoxyphenoxy)-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C33H42O19/c1-15(34)42-13-24-26(44-17(3)36)28(45-18(4)37)31(48-21(7)40)33(51-24)52-27-25(14-43-16(2)35)50-32(49-23-11-9-22(41-8)10-12-23)30(47-20(6)39)29(27)46-19(5)38/h9-12,24-33H,13-14H2,1-8H3/t24-,25-,26+,27-,28+,29+,30-,31-,32-,33+/m1/s1 |
InChI 键 |
CHQFKIZJLSSYAP-LZWHNZSHSA-N |
手性 SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)OC)OC(=O)C)OC(=O)C)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
规范 SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)OC)OC(=O)C)OC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


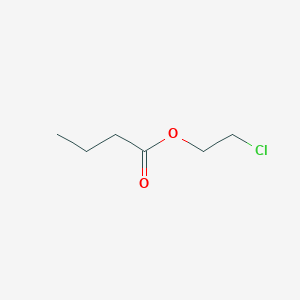

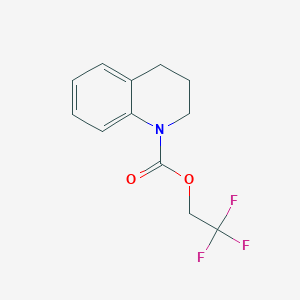
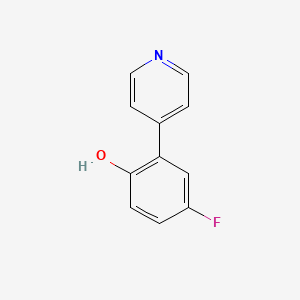

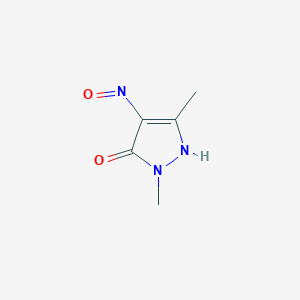
![N-[6-amino-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]-2-methylpropanamide](/img/structure/B12089257.png)
![8,14-Methano-2H,14H-1-benzopyrano[7,8-d][1,3]benzodioxocin-3,5,11,13,15-pentol, 2,8-bis(3,4-dihydroxyphenyl)-10-[(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-3,5,7-trihydroxy-2H-1-benzopyran-4-yl]-4-[(2R,3S)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-3,5,7-trihydroxy-2H-1-benzopyran-8-yl]-3,4-dihydro-, (2R,3R,4S,8R,14R,15R)-](/img/structure/B12089259.png)


![3-Bromo-7-methylimidazo[1,2-A]pyridine-6-carboxylic acid](/img/structure/B12089290.png)
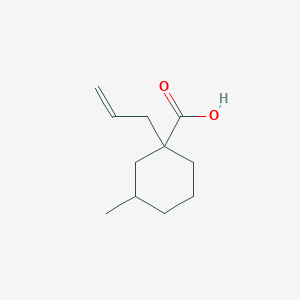
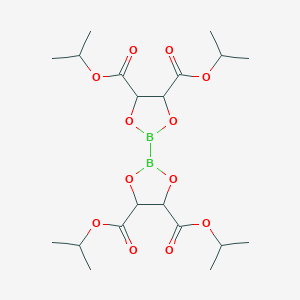
![(5-Bromo-1-isopropyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B12089305.png)
